molecular formula C20H29N3O4S B6028402 1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine

1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine

Katalognummer B6028402
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: GUYMCHNYTIPSRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine, also known as ABP-700, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABP-700 is a selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine (ACh) in the central nervous system (CNS).

Wirkmechanismus

1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine selectively and reversibly inhibits AChE by binding to the active site of the enzyme, preventing the breakdown of ACh. This results in an increase in the concentration of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This compound has been shown to be highly selective for AChE over other cholinesterases, such as butyrylcholinesterase (BuChE).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to enhance cholinergic neurotransmission. This can result in improved cognitive function, memory, and attention. This compound has also been shown to have potential as a treatment for nicotine addiction, as it can reduce the reinforcing effects of nicotine by enhancing cholinergic neurotransmission in the CNS.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine is its high selectivity for AChE over other cholinesterases, which makes it a useful tool for studying the role of AChE in various neurological disorders. However, one limitation of this compound is its relatively low potency compared to other AChE inhibitors, which may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine. One area of interest is the development of more potent derivatives of this compound that could be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the potential use of this compound as a treatment for nicotine addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying the cognitive and behavioral effects of this compound.

Synthesemethoden

The synthesis of 1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine involves a multi-step process that includes the reaction of allylsulfonyl chloride with piperidine, followed by the reaction of the resulting allylsulfonylpiperidine with 1,3-benzodioxole-5-carboxaldehyde, and finally, the reduction of the resulting this compound with sodium borohydride. The yield of this compound is typically around 50-60%, and the compound can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine has a wide range of potential therapeutic applications due to its ability to inhibit AChE selectively and reversibly. AChE inhibitors are commonly used to treat various neurological disorders, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis. This compound has been shown to be effective in improving cognitive function and memory in animal models of Alzheimer's disease and has also been shown to have potential as a treatment for nicotine addiction.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(1-prop-2-enylsulfonylpiperidin-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-2-12-28(24,25)23-7-3-4-18(15-23)22-10-8-21(9-11-22)14-17-5-6-19-20(13-17)27-16-26-19/h2,5-6,13,18H,1,3-4,7-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYMCHNYTIPSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)N1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.